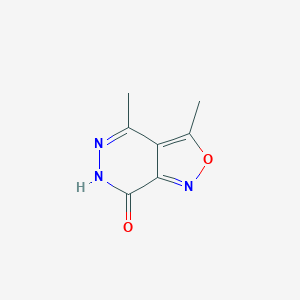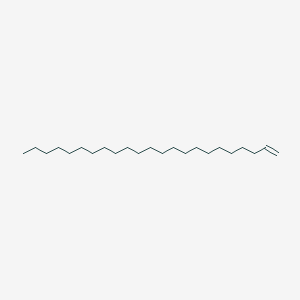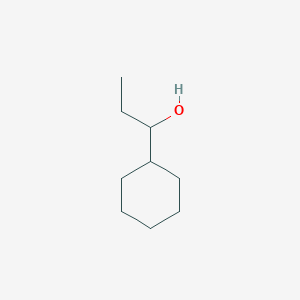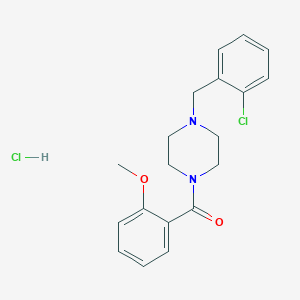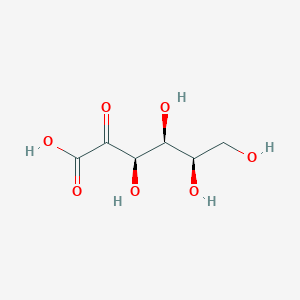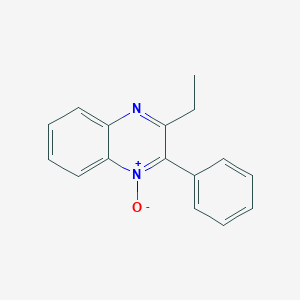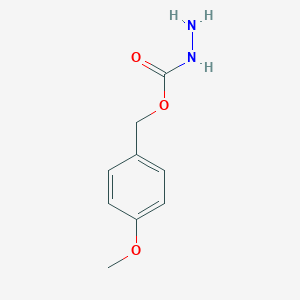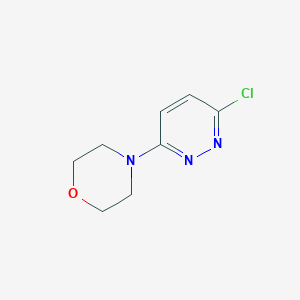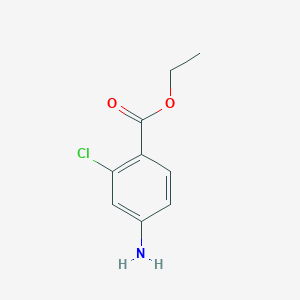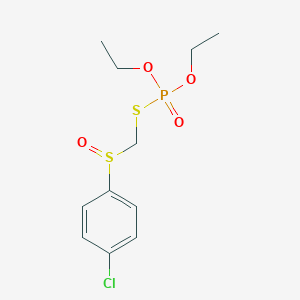
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene, also known as CPSES, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that is essential for the proper functioning of the nervous system in insects, fungi, and plants. Inhibition of AChE activity leads to the accumulation of acetylcholine, which can cause paralysis and death in insects and disrupt the growth and development of fungi and plants.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have minimal toxicity to mammals, birds, and fish, making it a potentially safe alternative to traditional pesticides. However, studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can affect the growth and development of some non-target organisms, such as earthworms and beneficial insects. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have phytotoxic effects on some crop species, such as rice and soybeans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene also exhibits strong insecticidal, fungicidal, and herbicidal activity, making it a useful tool for studying the effects of pesticides on non-target organisms and the environment. However, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has some limitations for use in lab experiments. Its phytotoxic effects on some crop species may limit its use in studies involving these crops. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene. One area of interest is the development of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene-based formulations for use as insecticides, fungicides, and herbicides. Another area of interest is the investigation of the potential use of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene as a tool for studying the effects of pesticides on non-target organisms and the environment. Finally, further research is needed to fully understand the mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene and its potential impact on non-target organisms and the environment.
Métodos De Síntesis
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with diethoxyphosphoryl chloride to form 4-chlorobenzaldehyde diethyl phosphorochloridate. This intermediate is then reacted with sodium sulfide to form 4-chlorobenzaldehyde diethyl phosphorosulfide. Finally, the addition of hydrogen peroxide and sodium hydroxide to this intermediate results in the formation of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been investigated for its potential use as an insecticide, fungicide, and herbicide. Studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene exhibits strong insecticidal activity against various insect species, including the cotton bollworm and the diamondback moth. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. In addition, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have herbicidal activity against several weed species, including barnyardgrass and redroot pigweed.
Propiedades
Número CAS |
16662-86-5 |
|---|---|
Nombre del producto |
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
Fórmula molecular |
C11H16ClO4PS2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
InChI |
InChI=1S/C11H16ClO4PS2/c1-3-15-17(13,16-4-2)18-9-19(14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
XQKGIZXBDUMZBY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
